5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
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Overview
Description
5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThese reactions often require the use of coupling reagents such as EDCI or DCC and may be carried out in solvents like DMF or DCM under inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or quinazoline nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used in cancer treatment.
Amide Derivatives: Compounds with similar amide linkages, such as N-phenylacetamide and N-phenylpropionamide.
Uniqueness
What sets 5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H30N4O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C29H30N4O4/c34-26(31-23-13-5-2-6-14-23)17-9-10-20-32-28(36)24-15-7-8-16-25(24)33(29(32)37)21-27(35)30-19-18-22-11-3-1-4-12-22/h1-8,11-16H,9-10,17-21H2,(H,30,35)(H,31,34) |
InChI Key |
OAJVGUBEVAXDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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